
2-(Azetidin-3-yl)-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-3-methoxypyridine is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-methoxypyridine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction between an imine and an alkene component. This photocycloaddition reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and proceeds through a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield the target functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ green chemistry principles to minimize environmental impact and improve overall yield. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been shown to be effective in synthesizing azetidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted methoxypyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-(Azetidin-3-yl)-3-methoxypyridine exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure for many biologically active compounds.
Pyrrolidine: A five-membered nitrogen-containing ring with similar properties to azetidine.
Piperidine: A six-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical syntheses.
Uniqueness
2-(Azetidin-3-yl)-3-methoxypyridine is unique due to the combination of the azetidine ring and the methoxypyridine moiety. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-3-methoxypyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-3-2-4-11-9(8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |
InChI-Schlüssel |
SUKLRPQLTWNGNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)

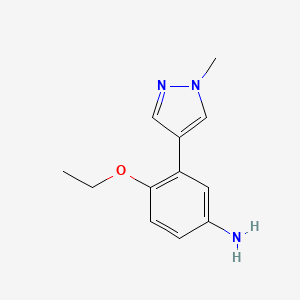
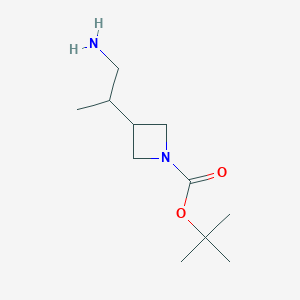
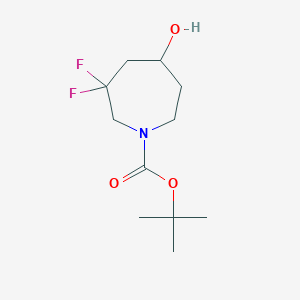
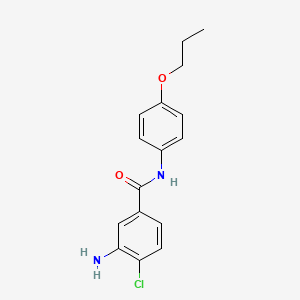
![Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13000255.png)
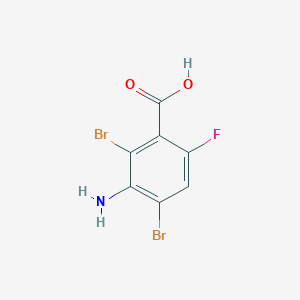
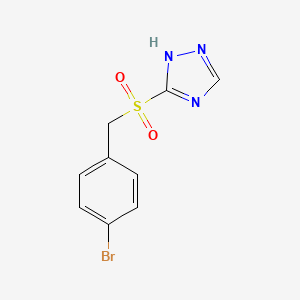
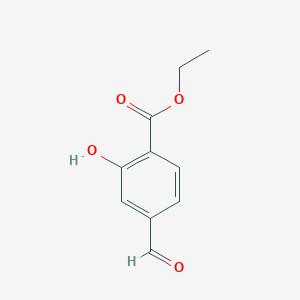

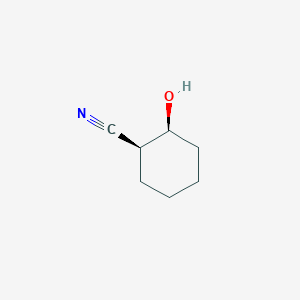
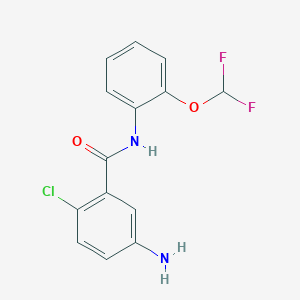
![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
